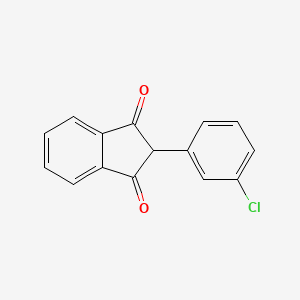![molecular formula C17H14Cl2N4S B11998519 5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The triazole ring is then functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.
Introduction of the 4-Ethylbenzylidene Group: The amino group on the triazole ring is reacted with 4-ethylbenzaldehyde to form the Schiff base (imine) linkage.
Addition of Hydrosulfide Group: Finally, the hydrosulfide group is introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to its triazole core, the compound may exhibit antifungal and antibacterial activities.
Anticancer Research: Potential use in the development of new anticancer drugs targeting specific cellular pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the hydrosulfide group may interact with thiol-containing proteins, affecting their function. The compound’s ability to form Schiff bases allows it to modulate biological pathways by interacting with aldehyde or ketone groups in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-ethylbenzylidene group.
4-((4-Ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,4-dichlorophenyl group.
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks both the 2,4-dichlorophenyl and 4-ethylbenzylidene groups.
Uniqueness
The unique combination of the 2,4-dichlorophenyl and 4-ethylbenzylidene groups in 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14Cl2N4S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-11-3-5-12(6-4-11)10-20-23-16(21-22-17(23)24)14-8-7-13(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,24)/b20-10+ |
InChI-Schlüssel |
NIIUUTLYHSVGNU-KEBDBYFISA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)





![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)




![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
